Desthiobiotin methyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6020-51-5 |
|---|---|
Molecular Formula |
C11H20N2O3 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
methyl 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate |
InChI |
InChI=1S/C11H20N2O3/c1-8-9(13-11(15)12-8)6-4-3-5-7-10(14)16-2/h8-9H,3-7H2,1-2H3,(H2,12,13,15)/t8-,9+/m0/s1 |
InChI Key |
VFHYOHZGJXDMKX-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)OC |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Early Synthetic Routes from Biotin (B1667282) Methyl Ester and Related Precursors
The initial synthetic strategies for desthiobiotin methyl ester primarily revolved around the chemical modification of biotin-related compounds. These early methods laid the groundwork for obtaining this crucial molecule.
Sulfur Removal via Catalytic Hydrogenation (e.g., Raney Nickel)
One of the most established methods for the synthesis of this compound involves the desulfurization of biotin methyl ester. This process is effectively achieved through catalytic hydrogenation, with Raney nickel being a prominently used catalyst. The reaction entails the removal of the sulfur atom from the tetrahydrothiophene (B86538) ring of biotin methyl ester, leading to the formation of the imidazolidinone ring characteristic of desthiobiotin. ebi.ac.uk This reductive desulfurization is a key step that transforms the bicyclic structure of biotin into the single-ring system of desthiobiotin. ebi.ac.uk
The general reaction can be summarized as follows:
| Reactant | Catalyst | Product | Reference |
| Biotin Methyl Ester | Raney Nickel | This compound | ebi.ac.uk |
This catalytic hydrogenation process is a foundational method in the synthesis of desthiobiotin and its derivatives, highlighting the importance of selective cleavage of carbon-sulfur bonds.
Hydrolysis of this compound to Desthiodiaminocarboxylic Acid
Following the synthesis of this compound, further chemical modifications can be performed. One such reaction is the hydrolysis of the methyl ester group. Treatment of this compound with reagents such as baryta (barium hydroxide) or hydrochloric acid leads to the hydrolysis of the ester, yielding the corresponding carboxylic acid, known as desthiodiaminocarboxylic acid. ebi.ac.uk This reaction is a standard ester hydrolysis and is crucial for creating derivatives with a free carboxylic acid group, which can then be used for further chemical modifications or for studying the structure-activity relationship of desthiobiotin analogs. The formation of this diaminocarboxylic acid provided key evidence in the structural elucidation of biotin. ebi.ac.uk
Contemporary Synthetic Methodologies for this compound and its Analogs
While early routes provided access to this compound, contemporary synthetic chemistry has focused on developing more efficient and stereoselective methods for the synthesis of the core imidazolidinone structure and its analogs. These modern approaches aim to provide greater control over the stereochemistry of the final product and explore novel catalytic systems.
Stereoselective Synthesis Approaches for Related Methyl Esters
The biological activity of desthiobiotin and its analogs is highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. While specific stereoselective syntheses targeting this compound directly are not extensively detailed in readily available literature, significant progress has been made in the asymmetric synthesis of the broader class of imidazolidin-2-ones. These methods often employ chiral auxiliaries or catalysts to control the formation of the stereocenters. For instance, the asymmetric synthesis of related cyclic ureas can be achieved through palladium-catalyzed intramolecular diamination of unfunctionalized alkenes. mdpi.com Such approaches, which create the core heterocyclic scaffold with high enantiomeric excess, are instrumental in producing chirally pure analogs that are essential for studying specific biological interactions. A formal catalytic asymmetric synthesis of (+)-biotin has been achieved through the desymmetrization of a meso cyclic anhydride, a strategy that could potentially be adapted for desthiobiotin analogs. researchgate.net
Exploration of Novel Catalytic Reactions in Methyl Ester Synthesis
The synthesis of the imidazolidinone core of desthiobiotin and its analogs has benefited from the exploration of novel catalytic reactions. Modern organocatalysis and transition-metal catalysis have provided powerful tools for the construction of this heterocyclic system. For example, gold(I)-catalyzed 5-exo-trig cyclization of N-allyl-N'-phenylurea derivatives can lead to the formation of the imidazolidin-2-one scaffold. mdpi.com Furthermore, palladium-catalyzed intermolecular asymmetric diamination of 1,3-dienes with 1,3-dialkylureas has been shown to produce chiral imidazolidin-2-ones with high efficiency. mdpi.com These novel catalytic methods offer advantages in terms of efficiency, selectivity, and functional group tolerance, paving the way for the synthesis of a diverse range of desthiobiotin analogs with varied substitution patterns on the imidazolidinone ring and the side chain.
| Catalytic Method | Metal/Catalyst | Application | Reference |
| Intramolecular Diamination | Palladium(II) | Synthesis of fused imidazolidin-2-ones | mdpi.com |
| Intermolecular Asymmetric Diamination | Palladium(II) | Synthesis of chiral imidazolidin-2-ones | mdpi.com |
| 5-exo-trig Cyclization | Gold(I) | Synthesis of the imidazolidin-2-one scaffold | mdpi.com |
Development of Reactive this compound Derivatives for Bioconjugation
A significant area of research involving this compound is its conversion into reactive derivatives suitable for bioconjugation. These derivatives are designed to covalently attach the desthiobiotin moiety to biomolecules such as proteins, enabling their detection, purification, and study.
The development of an amine-reactive desthiobiotin derivative has been a key advancement in this area. iris-biotech.de A prominent example is the synthesis of Desthiobiotin N-hydroxysuccinimide (NHS) ester. While the direct conversion from the methyl ester is not explicitly detailed, the creation of such an activated ester allows for efficient reaction with primary amines on proteins and other biomolecules to form stable amide bonds. The rationale for developing such derivatives lies in the utility of the desthiobiotin-streptavidin interaction. Desthiobiotin binds to streptavidin with high specificity but with a lower affinity than biotin, allowing for the gentle elution of desthiobiotin-labeled molecules from streptavidin affinity matrices using competitive displacement with biotin. iris-biotech.de This reversible binding is advantageous for applications such as affinity purification of proteins.
N-Hydroxysuccinimide (NHS) Ester Derivatization for Amine-Reactive Conjugates
One of the most prevalent methods for creating amine-reactive desthiobiotin probes is through N-hydroxysuccinimide (NHS) ester derivatization. chemimpex.combroadpharm.com NHS esters are highly reactive towards primary amines (-NH2), which are abundant in biomolecules like proteins (e.g., the side chain of lysine (B10760008) residues) and amine-modified oligonucleotides. interchim.frthermofisher.combroadpharm.com The reaction between an NHS ester and a primary amine proceeds efficiently at a pH range of 7-9, resulting in the formation of a stable amide bond. interchim.fr
This method provides a straightforward and efficient means of labeling antibodies, proteins, and other macromolecules. thermofisher.com The resulting desthiobiotinylated molecules can then be used in various affinity-based applications. A key advantage of using desthiobiotin is its moderate binding affinity for streptavidin, which allows for the gentle elution of captured molecules using a competitive displacement with free biotin. thermofisher.comvectorlabs.comvectorlabs.comvectorlabs.com This "soft-release" characteristic is beneficial for preserving the integrity of protein complexes and minimizing the co-purification of endogenous biotinylated molecules that would require harsh elution conditions to dissociate from streptavidin. broadpharm.comthermofisher.comvectorlabs.comvectorlabs.com
Several desthiobiotin-NHS ester reagents are available, sometimes differing in the length of their spacer arms to optimize labeling experiments where steric hindrance might be a concern. thermofisher.com
Table 1: Examples of Desthiobiotin-NHS Ester Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Feature |
| Desthiobiotin-NHS ester | C14H21N3O5 | 311.3 | 80750-24-9 | Direct amine-reactive labeling. broadpharm.com |
| Desthiobiotin-PEG3-NHS ester | C23H38N4O9 | 514.57 | 2411681-92-8 | Contains a polyethylene (B3416737) glycol (PEG) spacer. medchemexpress.comsigmaaldrich.com |
| N-Desthiobiotin-N-bis(PEG4-NHS ester) | Not specified | Not specified | 2353409-61-5 | Contains two NHS ester groups for crosslinking. broadpharm.com |
| EZ-Link Sulfo-NHS-LC-Desthiobiotin | Not specified | 526.55 | Not specified | Contains a long-chain spacer and a water-soluble Sulfo-NHS group. interchim.fr |
Azide (B81097) and Thiol-based Functionalization for Bioorthogonal Chemistry
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. Desthiobiotin probes functionalized with azide or thiol groups are key tools for these applications.
Azide Functionalization: The introduction of an azide (-N3) group onto desthiobiotin allows it to participate in "click chemistry," a set of highly efficient and specific reactions. chemimpex.com The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-modified molecule and an alkyne-modified molecule. genelink.com This strategy is widely used to label biomolecules like proteins or nucleic acids that have been metabolically, enzymatically, or chemically engineered to contain an alkyne group. interchim.frchemimpex.com Azide-activated desthiobiotin can also be used in copper-free, strain-promoted alkyne-azide click chemistry (SPAAC) with strained alkynes like DBCO. interchim.fr
Thiol Functionalization: Desthiobiotin derivatives containing a thiol (-SH) group offer another route for specific bioconjugation. nanocs.net Thiol-reactive groups, such as maleimides, iodoacetyl groups, and pyridyldithiols, can be incorporated into target molecules. nanocs.net The thiol group on the desthiobiotin probe can then react with these groups to form a stable covalent bond. Thiolated desthiobiotin can also bind with high affinity to gold surfaces, enabling the immobilization of probes on nanoparticles or sensor chips. nanocs.net
Table 2: Bioorthogonally Functionalized Desthiobiotin Probes
| Functional Group | Reactive Partner | Reaction Type | Key Application |
| Azide (-N3) | Terminal Alkyne, Strained Alkyne (e.g., DBCO) | Click Chemistry (CuAAC, SPAAC) | Labeling of alkyne-modified biomolecules. interchim.frgenelink.com |
| Thiol (-SH) | Maleimide, Iodoacetyl, Pyridyldithio, Gold Surfaces | Thiol-Maleimide reaction, etc. | Conjugation to thiol-reactive molecules or gold surfaces. nanocs.net |
Spacer Arm Linker Integration in Derivatized Probes
To ensure that the desthiobiotin moiety is accessible for binding to streptavidin after being conjugated to a larger molecule, a spacer arm is often integrated between the desthiobiotin core and the reactive functional group. interchim.frgenelink.com These linkers help to overcome potential steric hindrance that might otherwise prevent the interaction between the desthiobiotin tag and its binding protein. thermofisher.comgenelink.com
Spacer arms vary in length and composition. Common choices include aliphatic carbon chains and polyethylene glycol (PEG) linkers. nanocs.netidtdna.comnih.gov PEG linkers, such as triethylene glycol (TEG), are particularly advantageous as they can improve the water solubility of the probe and further reduce steric hindrance. genelink.comnanocs.net For instance, Desthiobiotin-TEG Azide incorporates a 15-atom triethylene glycol spacer to minimize interference between the desthiobiotin and the molecule it is conjugated to. genelink.com The choice of spacer arm length and type can be optimized for specific applications to ensure efficient labeling and subsequent capture. thermofisher.com
Biochemical Interactions and Molecular Mechanisms
Reversible Binding Dynamics with Biotin-Binding Proteins
The interaction of desthiobiotin methyl ester with biotin-binding proteins, such as streptavidin and avidin (B1170675), is characterized by a dynamic and reversible binding equilibrium. This property distinguishes it from the nearly irreversible interaction of biotin (B1667282) with these proteins and is central to its application in affinity-based technologies.
Desthiobiotin, a sulfur-free analog of biotin, exhibits a significantly lower binding affinity for both streptavidin and avidin. nih.govresearchgate.net This reduced affinity is the key to its reversible binding characteristics. The interaction is still highly specific, but the dissociation constant (Kd) is several orders of magnitude higher than that of the biotin-streptavidin complex.
The dissociation constant for the desthiobiotin-streptavidin interaction is reported to be approximately 10-11 M. researchgate.netnih.gov In contrast, the biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, with a Kd value of approximately 10-15 M. researchgate.netnih.gov This difference of four orders of magnitude means that the desthiobiotin-streptavidin complex is significantly less stable, facilitating the dissociation of the ligand. Similarly, desthiobiotin binds to avidin with a reduced affinity compared to biotin, allowing for gentle elution. nih.govresearchgate.net The weaker binding is attributed to the absence of the sulfur atom in the thiophene (B33073) ring of biotin, which alters the van der Waals interactions and hydrogen bonding within the protein's binding pocket.
Table 1: Comparative Dissociation Constants (Kd) for Ligand-Protein Interactions
| Ligand | Binding Protein | Dissociation Constant (Kd) in M |
|---|---|---|
| Biotin | Streptavidin | ~10-15 |
| Desthiobiotin | Streptavidin | ~10-11 |
When compared to biotin, desthiobiotin's affinity for streptavidin is substantially lower, as highlighted by their respective dissociation constants (Kd ≈ 10-11 M for desthiobiotin vs. ≈ 10-15 M for biotin). researchgate.netresearchgate.netnih.gov This makes the desthiobiotin-streptavidin complex significantly less stable and more prone to dissociation.
Another biotin analog, iminobiotin, also demonstrates reversible binding to avidin and streptavidin, but its interaction is uniquely pH-dependent. researchgate.net Iminobiotin, a cyclic guanidino analog, binds with high affinity at alkaline pH (e.g., pH > 9) but the affinity is greatly reduced at acidic pH (e.g., pH 4). researchgate.netagarwallab.com This allows for elution by simply lowering the pH. Desthiobiotin's binding, in contrast, is not primarily dependent on pH, offering an alternative method of reversible binding that operates under physiological pH conditions. nih.gov
Table 2: Affinity Comparison of Biotin Analogs
| Analog | Binding Protein | Relative Affinity | Key Feature |
|---|---|---|---|
| Biotin | Streptavidin/Avidin | Very High (Ka ≈ 1015 M-1) | Essentially irreversible binding |
| Desthiobiotin | Streptavidin/Avidin | Moderate (Ka ≈ 1011 M-1) | Reversible binding, displaceable by biotin |
| Iminobiotin | Streptavidin/Avidin | pH-Dependent | High affinity at pH > 9, low affinity at pH < 6 |
The primary mechanism for dissociating the desthiobiotin-streptavidin/avidin complex is competitive displacement. scispace.comyoutube.com Due to biotin's much higher affinity for the binding sites on these proteins, introducing a solution of free biotin will effectively displace the bound desthiobiotin. nih.govscispace.com This process allows for the gentle elution of desthiobiotin-labeled molecules from an affinity matrix under physiological conditions, avoiding the harsh denaturing agents (like 8M guanidine-HCl at pH 1.5) often required to break the biotin-streptavidin bond. researchgate.netscispace.com
The process is efficient because the rate of association for biotin is rapid, and once bound, its extremely low rate of dissociation ensures that it effectively captures the binding site. Desthiobiotin-labeled targets can thus be gently stripped from streptavidin-based ligands using buffered biotin solutions. nih.govyoutube.com This reversibility is a distinct advantage over traditional biotinylation techniques, particularly when the integrity and biological activity of the eluted molecule need to be preserved. scispace.com
Enzymatic Recognition and Substrate Specificity
In the context of bacterial metabolism, the core structure of desthiobiotin is an essential intermediate in the de novo biosynthesis of biotin. The pathway involves a precursor molecule, pimeloyl-ACP methyl ester, which is acted upon by a specific class of esterases.
In many bacteria, including Escherichia coli, the synthesis of the pimelate (B1236862) moiety of biotin cleverly utilizes the fatty acid synthesis (FAS) pathway. nih.govnih.gov The process begins when the enzyme BioC methylates a malonyl-ACP precursor, creating malonyl-ACP methyl ester. This methyl-esterified molecule is then accepted by the FAS enzymes and elongated over two cycles to produce pimeloyl-ACP methyl ester. nih.govagarwallab.comscispace.com
At this stage, a critical gatekeeper step is required to divert this intermediate from further elongation in the FAS pathway and channel it into biotin synthesis. researchgate.netagarwallab.com This role is fulfilled by a family of carboxylesterases known as pimeloyl-ACP methyl ester esterases. nih.govwikipedia.org The canonical enzyme in E. coli is BioH, but other bacteria utilize different, often evolutionarily distinct, esterases such as BtsA in Moraxella catarrhalis or BioV. nih.govresearchgate.net These enzymes exhibit specificity for the pimeloyl-ACP methyl ester substrate. nih.gov
The primary function of enzymes like BioH and BtsA is to catalyze the hydrolysis of the methyl ester bond of pimeloyl-ACP methyl ester. nih.govuniprot.orgpnas.org This reaction removes the methyl group, yielding pimeloyl-ACP and methanol (B129727). wikipedia.orgpnas.orgqmul.ac.uk
Reaction: Pimeloyl-[acyl-carrier protein] methyl ester + H₂O ⇌ Pimeloyl-[acyl-carrier protein] + Methanol wikipedia.orgqmul.ac.uk
This demethylation is a crucial step for two reasons. First, it prevents the pimeloyl moiety from undergoing further cycles of elongation by the fatty acid synthesis machinery. nih.govagarwallab.com Second, it exposes the free carboxyl group, which is necessary for the subsequent reaction catalyzed by BioF (8-amino-7-oxononanoate synthase), the first committed step in assembling the bicyclic ring structure of biotin. nih.govpnas.org The product of the BioF reaction and subsequent steps is desthiobiotin, which is later converted to biotin. Therefore, the hydrolysis of pimeloyl-ACP methyl ester is an essential precursor step in the synthesis of desthiobiotin. nih.gov
Role in Biotin Biosynthesis Pathway: Pimeloyl-ACP Methyl Ester Esterases (BioH, BtsA, BioV)
Catalytic Triad (B1167595) Mechanisms of Methyl Ester Cleavage
The cleavage of the methyl ester group in compounds like this compound is a reaction catalyzed by esterase enzymes, which frequently employ a catalytic triad within their active site. This triad typically consists of three amino acid residues: a nucleophile (commonly serine), a general base (usually histidine), and an acid (often aspartate or glutamate). The mechanism is a two-step process involving acylation and deacylation.
In the context of biotin biosynthesis, a relevant example is the pimeloyl-ACP methyl ester esterase, an enzyme that hydrolyzes a methyl ester bond. One such enzyme, BtsA from Moraxella catarrhalis, utilizes a Ser117-His254-Asp287 catalytic triad to cleave the methyl ester of pimeloyl-ACP. nih.gov The general mechanism proceeds as follows:
Acylation: The histidine residue, acting as a general base, abstracts a proton from the serine's hydroxyl group, increasing its nucleophilicity. The activated serine then attacks the carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. This intermediate is stabilized by an oxyanion hole in the enzyme's active site. The intermediate then collapses, releasing methanol and forming a covalent acyl-enzyme intermediate.
Deacylation: A water molecule enters the active site and is deprotonated by the histidine residue, forming a hydroxide (B78521) ion. This strong nucleophile then attacks the carbonyl carbon of the acyl-enzyme intermediate, creating another tetrahedral intermediate. This intermediate collapses, cleaving the covalent bond between the acyl group and the serine residue. The carboxylate product is released, and the enzyme's catalytic triad is regenerated.
This well-established mechanism for ester hydrolysis by a catalytic triad provides a strong model for the enzymatic cleavage of the methyl ester group from this compound within a biological system.
Interaction with Biotin Ligases and Other Enzymes in Metabolic Processes
Biotin ligases, also known as BirA, are enzymes responsible for covalently attaching biotin to biotin-dependent enzymes. The specificity of these ligases for their substrate is crucial for proper metabolic function. While biotin is the natural substrate, the interaction of biotin ligases with biotin analogs, including desthiobiotin, has been a subject of study.
Research has shown that biotin ligases from different organisms exhibit varying degrees of specificity. For instance, the biotin protein ligase from Mycobacterium tuberculosis (MtBPL) was found to have no measurable affinity for desthiobiotin, suggesting that it would not utilize it as a substrate. researchgate.net In contrast, researchers have successfully used directed evolution to alter the substrate specificity of Escherichia coli biotin protein ligase to better utilize desthiobiotin. nih.gov Certain variants showed a 10- to 17-fold higher activity with desthiobiotin compared to the wild-type enzyme. nih.govresearchgate.net This indicates that while not a natural substrate, desthiobiotin can be accommodated in the active site of some biotin ligases, or the enzymes can be engineered to do so.
The modification of the carboxyl group of biotin, as in this compound, is a critical factor in its interaction with biotin ligases. The ligation process catalyzed by biotin ligase occurs in two steps: the formation of a biotinoyl-5'-AMP intermediate and the subsequent transfer of the biotinoyl group to a specific lysine (B10760008) residue on the acceptor protein. researchgate.netresearchgate.net This process requires a free carboxyl group on the valeric acid side chain of biotin. Therefore, the presence of a methyl ester group in this compound would likely prevent its activation and subsequent ligation by biotin ligases, as the carboxyl group is blocked.
Influence on Enzyme Conformation and Activity
The binding of a ligand, such as a substrate or an analog, to an enzyme's active site often induces conformational changes that are critical for catalysis or inhibition. While specific studies on the conformational changes induced by this compound are not prevalent, the principles of enzyme-ligand interactions provide a framework for understanding its potential effects.
When a substrate binds to an enzyme, it can cause the enzyme to shift from an inactive or less active conformation to an active one. This "induced fit" model suggests that the enzyme's active site is flexible and molds itself to the substrate, optimizing the orientation of catalytic residues. For example, in dethiobiotin (B101835) synthetase, the binding of its substrate and the essential cation Mg2+ induces small but significant conformational changes in the active site that optimize the interactions for catalysis. nih.gov
Conversely, the binding of an analog or inhibitor can induce conformational changes that lock the enzyme in an inactive state or prevent the binding of the natural substrate. Given that desthiobiotin is a known analog of biotin, it is plausible that this compound could bind to biotin-utilizing enzymes and influence their conformation. However, as the methyl ester modification blocks the carboxyl group crucial for many interactions, its binding affinity and the extent of any induced conformational change would likely differ significantly from that of biotin or desthiobiotin. The lack of a free carboxyl group might lead to weaker or non-productive binding, potentially making it a competitive inhibitor for some enzymes, albeit with likely lower potency than desthiobiotin itself.
Cellular and Subcellular Transport Mechanisms of Biotin Analogs
Carrier-Mediated Transport Systems Inhibition by Methyl Esters (e.g., Biotin Methyl Ester)
The transport of biotin and its analogs across cell membranes is not solely dependent on simple diffusion but is often facilitated by carrier-mediated transport systems. These systems are saturable and can be inhibited by structurally similar molecules. Research has demonstrated that modification of the carboxyl group of biotin, such as in biotin methyl ester, can impact these transport systems.
Studies using rat intestine have shown that the transport of low concentrations of biotin is a carrier-mediated process that can be inhibited by various structural analogs, including desthiobiotin and biotin methyl ester. physiology.orgnih.gov This indicates that the carrier system recognizes not only the core ring structure of biotin but also its side chain. The inhibitory effect of biotin methyl ester suggests that it can compete with biotin for binding to the transporter, even though the carboxyl group is esterified. This competition for the transporter would lead to a decrease in the uptake of biotin.
The table below summarizes the findings on the inhibition of carrier-mediated biotin transport by its analogs.
| Compound | Effect on Carrier-Mediated Biotin Transport |
| Desthiobiotin | Inhibitory physiology.orgnih.gov |
| Biotin Methyl Ester | Inhibitory physiology.orgnih.gov |
| Diaminobiotin | Inhibitory physiology.orgnih.gov |
| Biocytin | Inhibitory physiology.orgnih.gov |
This table is based on data from studies on carrier-mediated biotin transport in the rat intestine.
Interaction with Specific Transporters (e.g., Sodium-Dependent Multivitamin Transporter, SMVT)
A key transporter responsible for the cellular uptake of biotin is the sodium-dependent multivitamin transporter (SMVT), a member of the solute carrier family SLC5A6. This transporter is responsible for the uptake of biotin, pantothenic acid, and lipoic acid in various tissues.
The substrate specificity of SMVT has been investigated, and a crucial requirement for interaction with the transporter is the presence of a free carboxyl group on the valeric acid side chain of the biotin molecule. nih.gov Studies have consistently shown that biotin analogs with a modified carboxyl group, such as biotin methyl ester and biocytin, have no significant effect on biotin uptake via SMVT. nih.govnih.govtandfonline.com This lack of interaction implies that these molecules are not recognized or transported by SMVT.
Desthiobiotin, which retains the free carboxyl group, is a potent inhibitor of biotin uptake through SMVT, indicating that the tetrahydrothiophene (B86538) ring is not an absolute requirement for transporter recognition. nih.govnih.gov However, the esterification of the carboxyl group in this compound would prevent its interaction with SMVT, similar to what is observed with biotin methyl ester. Therefore, this compound is not expected to be a substrate for or an inhibitor of the SMVT.
The table below details the interaction of various biotin analogs with the SMVT.
| Compound | Interaction with SMVT | Key Structural Feature |
| Biotin | Substrate/Inhibitor | Free Carboxyl Group |
| Desthiobiotin | Inhibitor nih.govnih.gov | Free Carboxyl Group |
| Biotin Methyl Ester | No significant interaction nih.govnih.govtandfonline.com | Esterified Carboxyl Group |
| Biocytin | No significant interaction nih.gov | Amidated Carboxyl Group |
This table summarizes the structural requirements for interaction with the Sodium-Dependent Multivitamin Transporter (SMVT) based on published research.
Applications in Advanced Research Methodologies
Protein Labeling and Detection Techniques
The ability to tag and track proteins within complex biological systems is fundamental to modern molecular biology. Desthiobiotin-based reagents, synthesized from precursors like desthiobiotin methyl ester, provide a versatile platform for these applications.
In the field of chemoproteomics, desthiobiotin is utilized as an affinity handle in chemical probes designed to identify and map protein interactions. escholarship.orgnih.gov These probes often contain a reactive group that covalently binds to a specific class of amino acid residues (e.g., cysteines) and the desthiobiotin tag for enrichment. nih.gov After labeling proteins in a cell lysate or even in living cells, the desthiobiotin-tagged proteins are captured using streptavidin-coated affinity resins. unimi.itresearchgate.net
The captured proteins are then proteolytically digested, often while still bound to the beads, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This powerful workflow allows researchers to identify not only the proteins that have been labeled but also the precise sites of modification, providing valuable insights into protein function, drug-target engagement, and cellular signaling pathways. escholarship.org The use of desthiobiotin facilitates the clean elution of tagged peptides for analysis.
Table 1: Comparison of Biotin (B1667282) and Desthiobiotin Affinity Tags
| Feature | Biotin | Desthiobiotin |
| Binding Affinity (Kd) | ~10⁻¹⁵ M | ~10⁻¹¹ M |
| Binding Nature | Essentially irreversible | Reversible |
| Elution Conditions | Harsh, denaturing (e.g., boiling in SDS) | Gentle, competitive displacement (e.g., excess free biotin) interchim.frnih.gov |
| Primary Use Case | Stable immobilization, highly sensitive detection | Affinity purification, pull-down assays, reversible labeling interchim.frvectorlabs.com |
One of the most prominent applications of desthiobiotin is in affinity chromatography for protein purification, most notably in the Strep-tag® system. fishersci.ieinterchim.fr This system employs an engineered streptavidin protein, called Strep-Tactin®, which has a high binding affinity for a short peptide sequence known as the Strep-tag® II. interchim.fr The interaction is highly specific, allowing for the one-step purification of Strep-tag® II fusion proteins to over 99% purity from crude cell lysates. fishersci.ie
Elution of the bound protein from the Strep-Tactin® resin is achieved by competitive displacement using a low concentration (e.g., 2.5 mM) of free desthiobiotin. fishersci.ieinterchim.fr Because desthiobiotin binds to the same pocket on Strep-Tactin®, it effectively displaces the tagged protein. fishersci.ie This elution process is performed under gentle, physiological buffer conditions, which is critical for preserving the protein's structure, function, and bioactivity. fishersci.ieinterchim.fr This contrasts sharply with the harsh, denaturing conditions often required to dissociate the standard biotin-streptavidin complex. interchim.fr The mild elution allows the affinity resin to be easily regenerated and reused. fishersci.ie
Desthiobiotin can be chemically conjugated to a wide array of reporter molecules, including fluorescent dyes. nih.govthermofisher.com While the methyl ester form is a synthetic precursor, reactive derivatives are used to create these conjugates. The resulting dual-function molecules possess both the affinity tag (desthiobiotin) and a detectable signal generator (the fluorophore).
These conjugates are valuable tools for various bio-imaging and detection assays. For instance, a protein of interest can be labeled with a desthiobiotin derivative and subsequently detected using a fluorescently-labeled streptavidin conjugate. nih.govthermofisher.com The reversible nature of the desthiobiotin-streptavidin interaction offers a unique advantage: the fluorescent signal can be "stripped" or removed by washing with a solution of free biotin, allowing for sequential probing or signal quenching experiments. nih.gov This capability is particularly useful in multiplexed imaging applications where multiple targets are detected on the same sample. nih.gov
Bioconjugation and Biorecognition Platform Development
The specific and reversible binding properties of desthiobiotin are foundational to the development of sophisticated platforms for detecting molecular interactions and for creating functionalized surfaces for diagnostics.
Desthiobiotin serves as an essential building block in the creation of molecular probes and biosensors. vectorlabs.com In a typical design, a probe molecule consists of three parts: a recognition element that binds to a specific target (like an enzyme or receptor), a linker or spacer, and the desthiobiotin tag. researchgate.net
Upon binding to its target, the probe-target complex can be captured on a streptavidin-coated surface or resin. vectorlabs.com This allows for the detection or isolation of specific binding events from a complex mixture. The gentle release afforded by desthiobiotin ensures that the captured complex can be recovered for further analysis without disrupting the non-covalent interactions between the target and the recognition element of the probe. nih.gov This strategy is employed in activity-based protein profiling (ABPP) and in the development of pull-down assays to study ligand-receptor or enzyme-substrate interactions. interchim.fr
Immobilizing biomolecules onto solid surfaces is a cornerstone of modern diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs) and surface plasmon resonance (SPR) biosensors. nih.gov The desthiobiotin-streptavidin system provides a highly efficient and controlled method for this purpose. vectorlabs.com
First, a surface (e.g., a microplate well or a sensor chip) is coated with streptavidin. nih.gov Then, a desthiobiotin-labeled biomolecule, such as an antibody, antigen, or nucleic acid, is introduced and becomes specifically captured and oriented on the surface. vectorlabs.comnih.gov This oriented immobilization can significantly enhance the performance of the assay by ensuring that the active sites of the biomolecule are accessible for binding. nih.gov The ability to gently remove the desthiobiotinylated molecule with free biotin also allows for the regeneration of sensor surfaces, providing flexibility and cost-effectiveness in assay development. nih.govvectorlabs.com
Metabolic Pathway Elucidation and Enzyme Activity Studies
This compound, a derivative of the biotin precursor desthiobiotin, serves as a valuable tool in advanced research methodologies aimed at understanding metabolic pathways and enzyme kinetics. Its utility often stems from its increased lipophilicity compared to desthiobiotin, which can facilitate its transport across cellular membranes. Inside the cell, it is presumed that cellular esterases hydrolyze the methyl ester to yield desthiobiotin, which can then participate in metabolic processes. An early study focused on the chemical structure of biotin utilized the hydrolysis of this compound as a step in elucidating the final structure of biotin itself. cabidigitallibrary.org
Investigation of Biotin Auxotrophy and Precursor Utilization in Microbial Systems
The study of biotin auxotrophy, the inability of an organism to synthesize biotin de novo, is crucial for understanding microbial metabolism and identifying potential targets for antimicrobial agents. Desthiobiotin is a key intermediate in the biotin biosynthetic pathway, and its conversion to biotin is catalyzed by the enzyme biotin synthase (BioB). nih.gov
Research Findings:
Microbial systems provide a fundamental platform for investigating the roles of biotin precursors. Studies have demonstrated that many microorganisms exhibiting biotin auxotrophy can be rescued by supplementing the growth medium with desthiobiotin, provided they retain a functional bioB gene to perform the final conversion to biotin. nih.govnih.gov This makes desthiobiotin a critical compound for characterizing the genetic basis of biotin auxotrophy in various bacterial and fungal species.
While direct studies specifying the use of this compound are not prominent in the literature, it is a common strategy in cell-based assays to use esterified compounds to enhance cell permeability. It is hypothesized that this compound can be used as a more cell-permeable precursor, which upon entering the microbial cell, is hydrolyzed by intracellular esterases to release desthiobiotin. This liberated desthiobiotin then becomes available for the biotin synthase enzyme.
A notable study on marine bacteria highlighted the ecological significance of desthiobiotin as a means to overcome biotin auxotrophy. The research found that a significant percentage of marine bacteria possess only the bioB gene, making them dependent on environmental sources of desthiobiotin. nih.gov The prototrophic bacterium Vibrio campbellii was found to produce and secrete high concentrations of desthiobiotin, suggesting a role for this precursor in microbial cross-feeding within ecosystems. nih.govnih.gov
The table below summarizes the utilization of biotin precursors by biotin auxotrophs, a principle that underlies the application of desthiobiotin and its derivatives in such studies.
| Organism Type | Genotype | Precursor Utilization | Outcome | Reference |
| Marine Bacteria | Auxotrophic, but bioB positive | Desthiobiotin | Growth restored | nih.gov |
| Candida albicans | Auxotrophic | Desthiobiotin, KAPA | Fulfills biotin requirement | youtube.com |
| Escherichia coli | bioA mutant | 7,8-diaminopelargonic acid (DAP) | Synthesis of desthiobiotin | nih.gov |
Use in Reconstituted In Vitro Desthiobiotin Synthesis Systems
Reconstituted in vitro systems are essential for dissecting complex biochemical pathways by studying individual enzymatic reactions in a controlled environment. In the context of biotin metabolism, in vitro assays are crucial for characterizing the enzymes involved in the conversion of precursors into biotin. The final step of this pathway, the conversion of desthiobiotin to biotin, is catalyzed by biotin synthase (BioB), a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes. researchgate.netresearchgate.net
Detailed Research Findings:
In vitro biotin synthase assays typically utilize purified biotin synthase, a reducing system, S-adenosylmethionine (SAM), and the substrate, desthiobiotin. researchgate.net The reaction involves the reductive cleavage of SAM to generate a deoxyadenosyl radical, which initiates the insertion of a sulfur atom into desthiobiotin to form the thiophane ring of biotin. researchgate.net The source of the sulfur atom has been a subject of extensive research, with evidence pointing towards an iron-sulfur cluster within the biotin synthase enzyme itself. researchgate.netcolumbia.edu
While the direct substrate for biotin synthase is desthiobiotin, the use of this compound in these in vitro systems would necessitate the presence of an esterase to convert it to the active substrate. Typically, for purified enzyme assays, the direct substrate (desthiobiotin) is used to avoid confounding factors. However, in studies involving crude cell extracts or reconstituted systems that aim to mimic the cellular environment more closely, this compound could serve as a precursor that is converted to desthiobiotin by endogenous esterases within the extract.
The components of a typical in vitro biotin synthase assay are detailed in the table below.
| Component | Function |
| Biotin Synthase (BioB) | The enzyme that catalyzes the conversion of desthiobiotin to biotin. |
| Desthiobiotin | The substrate for the biotin synthase enzyme. |
| S-adenosylmethionine (SAM) | A co-substrate that initiates the reaction through radical formation. |
| Reducing System (e.g., Flavodoxin, Ferredoxin:NADP+ oxidoreductase, NADPH) | Provides the necessary electrons for the reductive cleavage of SAM. |
| Iron and Sulfide | Required for the reconstitution of the iron-sulfur clusters in apo-BioB. |
Enzyme Inhibition Assays and Metabolic Perturbation Research (e.g., Acetyl-CoA Carboxylase)
Desthiobiotin and its analogs are valuable tools in enzyme inhibition assays, particularly for biotin-dependent enzymes like acetyl-CoA carboxylase (ACC). ACC is a crucial enzyme in fatty acid synthesis, catalyzing the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA. nih.govnih.gov It consists of two main catalytic activities: biotin carboxylase (BC) and carboxyltransferase (CT). wikipedia.org The BC component catalyzes the carboxylation of the biotin cofactor.
Detailed Research Findings:
In enzyme kinetic and inhibition studies, desthiobiotin has been used as a slow alternate substrate for the biotin carboxylase component of ACC. nih.gov By acting as a competitive inhibitor with respect to biotin, it allows researchers to probe the active site of the enzyme and to characterize the binding of other inhibitors. For example, in a study of the inhibitor SABA1, multiple inhibition assays were performed by varying the concentration of desthiobiotin to demonstrate that SABA1 binds in the biotin binding site in a mutually exclusive manner. nih.gov
The table below summarizes the use of desthiobiotin and a related methyl ester analog in the study of Acetyl-CoA Carboxylase.
| Compound | Role in ACC Research | Mechanism/Finding | Reference |
| Desthiobiotin | Slow alternate substrate / Competitive inhibitor | Used in multiple inhibition assays to confirm that the inhibitor SABA1 binds to the biotin binding site. | nih.gov |
| N1'-methoxycarbonylbiotin methyl ester | Carboxybiotin analog | Serves as a stable model for the carboxylated biotin intermediate; binds to the biotin active site, aiding in structural and mechanistic studies. | nih.govnih.govpnas.org |
Analytical Characterization in Research Settings
Spectroscopic Approaches for Structural and Interactional Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure of desthiobiotin methyl ester and probing its interactions with other molecules, such as proteins.
Raman Spectroscopy for Protein-Ligand Interaction and Conformational Changes
Raman spectroscopy is a non-invasive optical technique that provides detailed information about the vibrational modes of molecules, making it a powerful tool for studying protein-ligand interactions. spectroscopyonline.com When this compound binds to a protein, subtle changes in the vibrational frequencies of both the ligand and the protein can be detected. These spectral shifts offer insights into the specific bonds involved in the interaction and can reveal conformational changes within the protein's structure upon binding.
For instance, shifts in the amide I and amide III bands of the protein backbone can indicate alterations in secondary structure, while changes in the vibrational modes of amino acid side chains (e.g., tryptophan, tyrosine) can pinpoint specific residues at the binding site. mdpi.com Researchers can monitor these changes in real-time under physiologically relevant conditions to understand the dynamics of the binding event. Although challenging due to the inherent weakness of the Raman signal and potential autofluorescence from biological samples, techniques like thermostable Raman interaction profiling (TRIP) have been developed to acquire reproducible, high-quality data from live proteins. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. scilit.comcore.ac.uk Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of this compound.
The structure is confirmed by analyzing key features:
Chemical Shifts (δ): The position of each signal in the spectrum indicates the chemical environment of the corresponding nucleus. The addition of the methyl ester group introduces a characteristic singlet in the ¹H NMR spectrum around 3.6-3.7 ppm and a signal in the ¹³C NMR spectrum around 51-52 ppm.
Integration: The area under each ¹H NMR signal is proportional to the number of protons it represents, confirming the correct proton count for each part of the molecule.
Coupling Constants (J): The splitting pattern of signals reveals connectivity between adjacent, non-equivalent protons, allowing for the assembly of molecular fragments. youtube.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity throughout the entire molecule. core.ac.uk
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| -OCH₃ (Ester Methyl) | ~3.67 (singlet) | ~51.5 |
| -C=O (Ester Carbonyl) | - | ~174.0 |
| -C=O (Urea Carbonyl) | - | ~166.0 |
| CH₃ (Ring Methyl) | ~1.2 (doublet) | ~15.0 |
Chromatographic and Mass Spectrometric Techniques
Chromatography and mass spectrometry are routinely used in combination to separate, identify, and quantify this compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound and for its quantitative analysis in various samples. researchgate.net In a typical reversed-phase HPLC (RP-HPLC) setup, the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.
The key parameters for analysis include:
Retention Time: The time it takes for the compound to elute from the column, which is a characteristic identifier under specific conditions.
Peak Area: The area of the chromatographic peak is directly proportional to the concentration of the compound, allowing for accurate quantification when compared against a standard curve.
Detection is commonly performed using a UV detector, as the ureido ring of the molecule exhibits some UV absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. The method's precision and repeatability make it ideal for quality control and stability studies. researchgate.netdntb.gov.ua
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis and Metabolic Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of small, volatile, and thermally stable molecules. mdpi.com While this compound itself may have limited volatility, it can be analyzed after chemical derivatization to increase its volatility and thermal stability. nih.gov A common derivatization method is trimethylsilylation, which converts polar -NH and -OH groups into their less polar trimethylsilyl (B98337) (TMS) ethers.
In metabolic profiling studies, GC-MS can identify and quantify desthiobiotin and its metabolites in biological samples. gcms.cz The gas chromatograph separates the derivatized compounds, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the analyte.
| Technique | Purpose | Derivatization Example | Key Information Obtained |
|---|---|---|---|
| GC-MS | Metabolic Profiling, Identification | Trimethylsilylation (TMS) | Retention Index, Mass Fragmentation Pattern |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Identity Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for confirming the molecular weight of polar and thermally fragile molecules like this compound. nih.govresearchgate.net The technique transfers ions from solution into the gas phase with minimal fragmentation, allowing for the precise determination of the molecular mass. libretexts.org
When analyzed in positive ion mode, this compound will typically be observed as the protonated molecular ion [M+H]⁺. High-resolution mass spectrometers can determine the mass-to-charge ratio (m/z) with high accuracy, which allows for the confirmation of the elemental composition. massbank.eu
| Compound | Formula | Exact Mass | Expected [M+H]⁺ Ion (m/z) |
|---|---|---|---|
| Desthiobiotin | C₁₀H₁₈N₂O₃ | 214.1317 | 215.1390 |
| This compound | C₁₁H₂₀N₂O₃ | 228.1474 | 229.1547 |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Approaches for Enhanced Desthiobiotin Methyl Ester Derivatization
The core structure of this compound provides a versatile scaffold for chemical modification, enabling the creation of a diverse array of molecular probes and reagents. Research in this area is focused on developing innovative synthetic methods to attach various functional groups to the desthiobiotin moiety, thereby tailoring its properties for specific applications.
One prominent strategy involves the use of N-hydroxysuccinimide (NHS) esters. Desthiobiotin-NHS ester is a reactive compound that readily forms stable amide bonds with primary amines on proteins and other biomolecules. broadpharm.cominterchim.fr This approach is foundational for creating custom probes. Further enhancements include the incorporation of spacer arms, such as polyethylene (B3416737) glycol (PEG) linkers, between the desthiobiotin and the reactive group. interchim.frmedchemexpress.com These spacers minimize steric hindrance, improving the accessibility of the desthiobiotin tag for binding to streptavidin.
Another powerful approach gaining traction is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide click chemistry (SPAAC). jenabioscience.com These reactions offer high efficiency and specificity, allowing for the conjugation of desthiobiotin to biomolecules that have been metabolically, enzymatically, or chemically tagged with an azide (B81097) or alkyne group. jenabioscience.comresearchgate.net For instance, desthiobiotin-PEG-azide linkers can be "clicked" onto alkyne-modified proteins or peptides for subsequent enrichment and analysis. beilstein-journals.org
Recent advancements also include the development of microwave-assisted derivatization techniques. rsc.orgdiva-portal.orgunito.it These methods can significantly reduce reaction times and improve the efficiency of esterification and other functionalization reactions, offering a faster route to novel this compound derivatives.
| Derivatization Strategy | Reactive Group/Linker | Key Advantage | Primary Application |
|---|---|---|---|
| Amine Acylation | NHS Ester | Forms stable amide bonds with primary amines. broadpharm.com | Protein and peptide labeling. |
| Click Chemistry | Azide or Alkyne | Highly specific and efficient bioorthogonal conjugation. jenabioscience.com | Labeling of metabolically tagged biomolecules. |
| Spaced Conjugation | PEG Linkers | Reduces steric hindrance for improved streptavidin binding. medchemexpress.com | Affinity purification and detection assays. |
| Carbonyl Labeling | Hydrazide | Specific reaction with aldehydes and ketones. interchim.fr | Labeling of oxidized carbohydrates. |
Expansion of Biochemical Applications beyond Biotin-Binding Systems
While the interaction with biotin-binding proteins like streptavidin and avidin (B1170675) is central to its utility, the applications of desthiobiotin are expanding beyond simple affinity capture. The key feature driving this expansion is the reversible nature of the desthiobiotin-streptavidin interaction. Unlike the extremely strong bond between biotin (B1667282) and streptavidin, the desthiobiotin bond is significantly weaker (Kd = 10⁻¹¹ M vs. 10⁻¹⁵ M for biotin), allowing for the gentle elution of desthiobiotin-tagged molecules under physiological conditions using a solution of free biotin. medchemexpress.comjenabioscience.comvectorlabs.com
This "soft-release" characteristic is highly advantageous for a variety of biochemical applications:
Affinity Purification: Desthiobiotin is used as an affinity tag for the purification of proteins, protein complexes, and oligonucleotides. nih.govbiosyn.com The ability to elute the captured molecules under mild conditions preserves their structural integrity and biological activity, which is often compromised by the harsh denaturing conditions required to break the biotin-streptavidin bond. interchim.fr
Protein-Protein Interaction Studies: In pull-down assays, a desthiobiotin-labeled "bait" protein can be used to capture its interacting partners from a cell lysate. The gentle elution allows for the recovery of intact protein complexes for subsequent analysis by mass spectrometry or other techniques. This minimizes the co-purification of endogenously biotinylated proteins that would remain bound during elution. vectorlabs.com
Cell Staining and Imaging: Desthiobiotin-labeled antibodies or ligands can be used for cell staining applications. The reversibility of the tag allows for sequential probing, where a streptavidin-fluorophore conjugate can be bound, imaged, and then stripped away with biotin, allowing the sample to be re-probed with a different conjugate. nih.gov
| Application | Advantage of Desthiobiotin | Research Area |
|---|---|---|
| Affinity Purification | Gentle elution preserves protein function and structure. iris-biotech.de | Proteomics, Structural Biology |
| Pull-Down Assays | Recovery of intact protein complexes with low background. vectorlabs.com | Interactomics, Systems Biology |
| Reversible Immobilization | Controlled capture and release of biomolecules on surfaces. biosyn.com | Biosensors, DNA/RNA Aptamer Selection |
| Sequential Probing | Allows for multiple rounds of detection on the same sample. nih.gov | Immunohistochemistry, Flow Cytometry |
Integration into Systems Biology and Omics Studies for Broader Biological Context
The unique properties of desthiobiotin derivatives are making them increasingly valuable tools in the fields of systems biology and "omics" research, particularly in chemoproteomics. These large-scale studies aim to understand the complex interplay of molecules within a biological system. Desthiobiotin-based probes enable the enrichment and identification of specific classes of proteins from complex mixtures, providing a window into cellular function and regulation.
A significant application is in activity-based protein profiling (ABPP), a chemical proteomics strategy used to assess the functional state of enzymes in their native environment. In this approach, a desthiobiotin-tagged reactive probe is designed to covalently bind to the active site of a specific enzyme family. This allows for the selective enrichment of active enzymes from a proteome for subsequent identification and quantification by mass spectrometry.
For example, desthiobiotin-containing probes, such as iodoacetamide-desthiobiotin (IA-DTB), are used for quantitative, multiplexed profiling of cysteine reactivity. nih.govnih.gov By treating proteomes with this probe, researchers can capture peptides containing reactive cysteine residues. This approach can reveal changes in protein conformation, oxidation state, or ligand binding across different cellular states, such as comparing quiescent and stimulated T cells. nih.gov The use of isotopically labeled desthiobiotin tags further allows for multiplexed experiments, where multiple samples can be combined and analyzed simultaneously, increasing throughput and quantitative accuracy. researchgate.net This integration of desthiobiotin-based chemical probes with advanced mass spectrometry provides a powerful platform for discovering ligandable sites on proteins and understanding their roles in a broad biological context. nih.gov
Exploration of Ecological Roles and Microbial Interactions
Beyond its role as a laboratory tool, desthiobiotin is an important metabolite in natural ecosystems, particularly in microbial communities. Biotin (vitamin B₇) is an essential cofactor for many organisms, but numerous microorganisms are "auxotrophs," meaning they cannot synthesize it themselves and must acquire it from their environment. nih.govresearchgate.net
Recent research has highlighted the critical role of desthiobiotin as a precursor in the biotin synthesis pathway. nih.govnih.gov The final step in biotin synthesis is the conversion of desthiobiotin to biotin by the enzyme biotin synthase (BioB). researchgate.net Intriguingly, genomic studies have revealed that a significant fraction of bacteria, particularly in marine environments, lack the full pathway to synthesize biotin from scratch but retain the bioB gene. nih.gov This suggests that these bacteria can overcome their biotin deficiency by taking up desthiobiotin from the environment and converting it into the essential vitamin.
This finding establishes an important ecological interaction: some microbes produce and release desthiobiotin, while others, which would otherwise be limited by biotin availability, can utilize it to survive. nih.gov For example, the prototrophic bacterium Vibrio campbellii has been shown to produce high intracellular and extracellular concentrations of desthiobiotin. researchgate.net In environments where biotin is scarce, desthiobiotin can act as a crucial public good, supporting the growth of auxotrophic bacteria that possess the necessary uptake and conversion machinery, such as a BioY transporter linked to a BioB synthase. nih.govnih.gov This microbial cross-feeding has significant implications for the structure and function of microbial communities in the oceans and likely other ecosystems. nih.govnih.gov
Q & A
Q. How does the structural modification of desthiobiotin methyl ester influence its binding affinity compared to biotin?
this compound replaces the sulfur atom in biotin’s thiophene ring with a nitrogen atom and modifies the carboxylic acid group to a methyl ester. This structural alteration reduces its binding affinity to streptavidin (2 × 10⁻⁹ M vs. 4 × 10⁻¹⁴ M for biotin) . The methyl ester group further impacts solubility and reactivity, making it suitable for reversible binding applications such as affinity purification protocols, where elution under mild conditions (e.g., 95°C water) is required .
Q. What experimental methods are critical for characterizing the purity and identity of this compound?
Key methods include:
- NMR spectroscopy : To confirm structural integrity, particularly the absence of the thiophene sulfur and presence of the methyl ester group.
- HPLC-MS : To assess purity and quantify residual solvents or byproducts.
- UV-Vis spectroscopy : To monitor conjugation efficiency (e.g., NHS ester activation) . For novel derivatives, elemental analysis and X-ray crystallography may be required to validate molecular composition .
Q. How can this compound be conjugated to oligonucleotides or proteins?
Conjugation requires a primary amino group (e.g., via Amino Linker C6 in oligonucleotides). The NHS ester reacts with amines under mildly basic conditions (pH 8–9) to form stable amide bonds. Post-conjugation, excess reagent is removed via dialysis or size-exclusion chromatography. Validate binding efficiency using streptavidin-coated magnetic beads and competitive elution with biotin .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis and conjugation efficiency of this compound derivatives?
Use Taguchi orthogonal arrays to systematically evaluate parameters:
- Reaction temperature (25–60°C) and pH (7.5–9.0) for NHS ester activation.
- Molar ratios (1:1 to 1:5) of this compound to target molecules.
- Catalyst type (e.g., DMAP) and concentration (0.1–1.0 wt%). Prioritize catalyst concentration and temperature as dominant factors, with ANOVA analysis to quantify parameter contributions .
Q. How can contradictory data on the role of the carboxylic acid group in biotin transporter binding be resolved using this compound?
Studies show conflicting requirements for the free carboxylic acid group in Sodium-Dependent Multivitamin Transporter (SMVT) binding. This compound (lacking this group) exhibits variable inhibition of biotin uptake across cell lines (e.g., ARPE-19 vs. Y-79 cells). To resolve this:
Q. What statistical approaches are recommended for analyzing dose-response data in this compound-mediated inhibition studies?
Apply nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. For small datasets, Bayesian hierarchical models improve robustness. Ensure reproducibility by reporting mean ± SD for ≥3 independent experiments and validating assumptions (e.g., normality via Shapiro-Wilk tests) .
Q. How can Raman spectroscopy differentiate this compound-streptavidin complexes from native biotin complexes?
Raman spectra reveal structural changes in streptavidin upon ligand binding. This compound induces a reduction in β-sheet content (shift from 1670 cm⁻¹ to 1650 cm⁻¹) and increased α-helix signals (1650–1660 cm⁻¹) compared to biotin. Use principal component analysis (PCA) to quantify spectral differences and correlate with binding affinity data .
Methodological Guidelines
Q. What protocols ensure reproducible elution of this compound-labeled oligonucleotides from streptavidin matrices?
- Step 1 : Incubate bound complexes in distilled water at 95°C for 10 minutes.
- Step 2 : Centrifuge at 14,000 × g for 5 min to recover eluted oligonucleotides.
- Step 3 : Quantify recovery via UV absorbance (260 nm) and validate integrity by agarose gel electrophoresis. For high-throughput applications, automate elution using microfluidic systems .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles :
- Define critical quality attributes (CQAs): Purity (>98%), esterification efficiency (>95%).
- Monitor critical process parameters (CPPs): Reaction time, temperature, and reagent stoichiometry.
- Use design of experiments (DoE) to establish a design space for robust synthesis .
Data Interpretation and Reporting
Q. What criteria should guide the inclusion of this compound data in supplementary materials vs. main text?
Include in the main text:
- Key kinetic parameters (e.g., , IC₅₀).
- Structural validation data (NMR, HPLC).
Move to supplementary materials: - Raw chromatograms , full spectral datasets, and detailed synthetic protocols.
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancy and ensure clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
